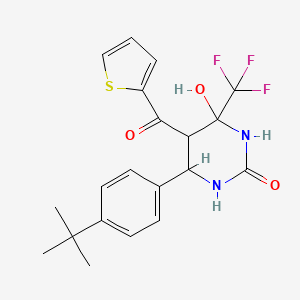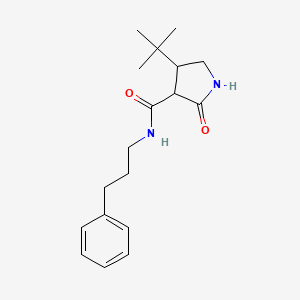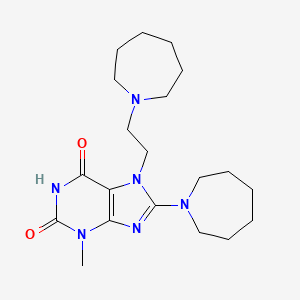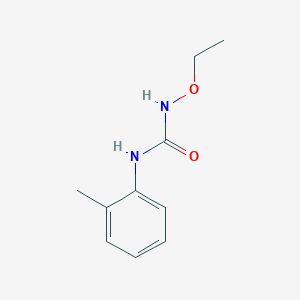![molecular formula C16H12ClF3N4O2 B2775435 4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione CAS No. 339101-72-3](/img/structure/B2775435.png)
4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione is an intricate molecule that has garnered attention in various scientific domains
准备方法
Synthetic Routes and Reaction Conditions
Synthesizing 4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione involves a multi-step process, typically starting with the construction of the isoindole backbone.
Isoindole Formation: : This can be achieved through cyclization reactions involving ortho-disubstituted benzenes. Conditions often involve acid catalysts or thermal cyclization.
Side Chain Functionalization: : Introduction of the aminoethyl side chain is performed through nucleophilic substitution reactions.
Attachment of Pyridinyl Moiety: : Coupling reactions, such as Suzuki or Heck, can be used to introduce the pyridinyl group with the chlorotrifluoromethyl substitution.
Industrial Production Methods
Industrially, the synthesis might utilize continuous flow reactors to optimize reaction conditions, ensure consistency, and scale up production. These methods can enhance yield and reduce the occurrence of side reactions.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the amino groups, to form nitroso or nitro derivatives.
Reduction: : Reduction reactions might target the pyridinyl ring, especially the trifluoromethyl group.
Substitution: : Nucleophilic aromatic substitution (SNAr) can occur at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide or permanganates.
Reduction: : Hydrogenation catalysts like palladium on carbon.
Substitution: : Strong nucleophiles such as amines or thiolates in polar aprotic solvents.
Major Products
The reactions often lead to derivatives with enhanced reactivity or different functional groups, useful in further chemical transformations.
科学研究应用
4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: has diverse applications:
Chemistry: : As an intermediate in organic synthesis, it’s a valuable building block for creating more complex molecules.
Biology: : Potential use as a bioactive compound in the study of enzyme interactions or cellular pathways.
Medicine: : Investigated for its properties as a potential therapeutic agent, particularly in oncology.
Industry: : Application in the production of specialty chemicals or as a reagent in analytical chemistry.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets. For instance:
Enzyme Inhibition: : Can bind to active sites of enzymes, inhibiting their activity.
Signal Pathways: : Modulates various cellular signaling pathways, affecting processes like cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
4-amino-2-ethyl-1H-isoindole-1,3(2H)-dione: : Lacks the pyridinyl moiety, making it less versatile.
2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: : Without the amino group, altering its reactivity.
3-chloro-5-(trifluoromethyl)pyridine: : Contains the pyridinyl core but lacks the isoindole structure, limiting its functional diversity.
Uniqueness
4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione:
属性
IUPAC Name |
4-amino-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4O2/c17-10-6-8(16(18,19)20)7-23-13(10)22-4-5-24-14(25)9-2-1-3-11(21)12(9)15(24)26/h1-3,6-7H,4-5,21H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKBJRNWSASAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide](/img/structure/B2775352.png)
![2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate](/img/structure/B2775353.png)
![ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B2775355.png)
![Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2775358.png)
![5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2775359.png)

![N-[2-(1H-indol-3-yl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2775362.png)
![N-(2-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2775363.png)
![3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2775365.png)
![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)




